molecular formula C14H15N3O3 B2616256 ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate CAS No. 303773-31-1

ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate

Cat. No.: B2616256
CAS No.: 303773-31-1
M. Wt: 273.292
InChI Key: XZXDGLYNJLGGFA-UHFFFAOYSA-N
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Description

Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl carbamate group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl carbamate group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(19)16-13(18)12-9-15-17(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXDGLYNJLGGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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